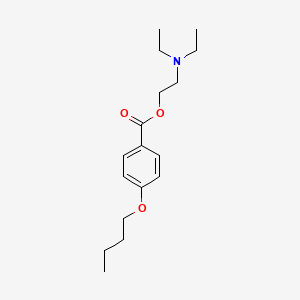
1,4-Bis(diethoxyphosphoryl)benzol
Übersicht
Beschreibung
1,4-Bis(diethoxyphosphoryl)benzene, also known as DEPB, is an organophosphorus compound with a variety of applications in organic chemistry, biochemistry, and pharmacology. It is a white, crystalline solid with a molecular weight of 256.3 g/mol and a melting point of 50–51 °C. DEPB is a versatile reagent used in the synthesis of a variety of organic molecules, and has also been used in several biochemical and pharmacological studies. This article will provide an overview of the synthesis of DEPB, its scientific applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
Wissenschaftliche Forschungsanwendungen
Materialwissenschaften: Flüssigkristallanzeigen
1,4-Bis(diethoxyphosphoryl)benzol: wurde für sein Potenzial in der Entwicklung von Flüssigkristallanzeigen (LCDs) untersucht . Seine Derivate zeichnen sich durch eine hohe optische Anisotropie und dielektrische Anisotropie aus, die für die Leistung von LCDs entscheidend sind. Diese Eigenschaften tragen zu der schnellen Reaktionszeit, dem hohen Kontrastverhältnis und der niedrigen Betriebsspannung moderner Displays bei.
Katalyse: Zeolith-Methylierung
Im Bereich der Katalyse wurde diese Verbindung für ihre Rolle bei der Zeolith-Methylierung untersucht . Das Verfahren beinhaltet die Methylierung von Benzol über Zeolith-Katalysatoren zur Herstellung von hochwertigen Chemikalien wie Toluol oder p-Xylol. Die formselektive Katalyse der Zeolith-Topologie und -Acidität ist ein wichtiges Forschungsgebiet mit Auswirkungen auf die grüne Chemie und nachhaltige Produktionsmethoden.
Biomedizin: Pharmazeutische Prüfung
This compound: ist auch in der Biomedizin relevant, insbesondere in der pharmazeutischen Prüfung . Es dient als hochwertiger Referenzstandard zur Gewährleistung der Genauigkeit pharmazeutischer Analysen, die für die Arzneimittelentwicklung und -sicherheit unerlässlich ist.
Solarenergie: Lochtransportmaterialien
Die Derivate der Verbindung werden als Lochtransportmaterialien für die Entwicklung von Solarzellen untersucht . Diese Materialien sind für den effizienten Betrieb von Solarzellen unerlässlich und wirken sich auf die Gesamteffektivität der Solarstromumwandlung aus.
Umweltwissenschaften: Wasserstoffspeicherung
Die Forschung hat gezeigt, dass This compound in Wasserstoffspeichersystemen verwendet werden könnte . Seine Fähigkeit, stabile Komplexe mit Wasserstoff zu bilden, macht es zu einem Kandidaten für die sichere und effiziente Wasserstoffspeicherung, die ein wichtiger Bestandteil sauberer Energietechnologien ist.
Organische Synthese: Bausteine
Diese Verbindung ist ein wertvoller Baustein in der organischen Synthese. Seine Struktur ermöglicht eine Vielzahl von Funktionalisierungen, wodurch es zu einem vielseitigen Reagenz für die Konstruktion komplexer organischer Moleküle wird.
Analytische Chemie: Chromatographiestandards
In der analytischen Chemie wird This compound als Standard in der Chromatographie verwendet. Seine konsistenten und genau definierten Eigenschaften gewährleisten genaue und zuverlässige chromatographische Messungen.
Materialchemie: Polymorph-Forschung
Schließlich findet die Verbindung Anwendung in der Materialchemie, insbesondere im Studium von Polymorphen . Das Verständnis der verschiedenen kristallinen Formen einer Verbindung kann zu Erkenntnissen über ihre physikalischen Eigenschaften und potenziellen Anwendungen führen.
Eigenschaften
IUPAC Name |
1,4-bis(diethoxyphosphoryl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6P2/c1-5-17-21(15,18-6-2)13-9-11-14(12-10-13)22(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUANRUJDWJWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175516 | |
| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21267-14-1 | |
| Record name | P,P,P′,P′-Tetraethyl P,P′-(1,4-phenylene)bis[phosphonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21267-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021267141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PH4SV78AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














